molecular formula C29H42O6 B1248134 Tubelactomicin A

Tubelactomicin A

Cat. No.: B1248134
M. Wt: 486.6 g/mol
InChI Key: LWPAZPOZBPFAAE-WSQSGNSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubelactomicin A is a novel 16-membered macrolide lactone antibiotic isolated from the actinomycete strain Nocardia sp. MK703-102F1 . This compound has demonstrated potent antibacterial activity , particularly against acid-fast bacteria ( Mycobacterium spp.), including strains that have developed resistance to other drug treatments . Its promising activity against mycobacteria makes it a compound of interest for investigating new anti-tubercular agents . The structure of this compound, confirmed through spectroscopic and X-ray crystallographic analysis, is a complex 16-membered lactone ring system . The successful total synthesis of (+)-tubelactomicin A has been achieved, facilitating further biological studies . Please note that the specific molecular target and detailed mechanism of action of this compound require further elucidation. This product is intended for research purposes in microbiology and antibiotic discovery. For Research Use Only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H42O6

Molecular Weight

486.6 g/mol

IUPAC Name

(1S,2E,4E,6S,7R,8Z,13R,16R,17S,20S,21R,22R)-7,21-dihydroxy-6,13,16,20,24-pentamethyl-15-oxo-14-oxatricyclo[14.8.0.017,22]tetracosa-2,4,8,23-tetraene-8-carboxylic acid

InChI

InChI=1S/C29H42O6/c1-17-10-6-9-13-23-19(3)16-22-24(15-14-18(2)26(22)31)29(23,5)28(34)35-20(4)11-7-8-12-21(25(17)30)27(32)33/h6,9-10,12-13,16-18,20,22-26,30-31H,7-8,11,14-15H2,1-5H3,(H,32,33)/b10-6+,13-9+,21-12-/t17-,18-,20+,22+,23-,24-,25+,26+,29-/m0/s1

InChI Key

LWPAZPOZBPFAAE-WSQSGNSCSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H]([C@@H]1O)C=C([C@H]\3[C@@]2(C(=O)O[C@@H](CCC/C=C(/[C@@H]([C@H](/C=C/C=C3)C)O)\C(=O)O)C)C)C

Canonical SMILES

CC1CCC2C(C1O)C=C(C3C2(C(=O)OC(CCCC=C(C(C(C=CC=C3)C)O)C(=O)O)C)C)C

Synonyms

tubelactomicin A

Origin of Product

United States

Structural Elucidation and Stereochemical Analysis of Tubelactomicin a

Methodological Approaches to Structure Assignmentnih.govresearchgate.net

The journey to unveil the intricate structure of Tubelactomicin A relied on a multi-faceted analytical approach. nih.gov Initial characterization involved a suite of spectroscopic methods to piece together the connectivity of the atoms, while the definitive three-dimensional arrangement was confirmed by X-ray crystallography. nih.govresearchgate.net

Spectroscopic Analysis Techniquesnih.govresearchgate.net

Spectroscopic analysis was fundamental in the initial stages of structural elucidation, providing crucial information about the molecular framework, functional groups, and atomic connectivity of this compound. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in deciphering the complex structure of this compound. nih.gov This powerful technique provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. measurlabs.comyoutube.com Through a series of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as COSY, HMQC, and HMBC, researchers were able to assemble the various fragments of the molecule. nih.gov

Table 1: ¹³C and ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Position ¹³C Chemical Shift (δ) ¹H Chemical Shift (δ, multiplicity, J in Hz)
1 173.5 -
2 39.8 2.59 (dd, 15.0, 3.0), 2.41 (dd, 15.0, 9.5)
3 74.0 4.01 (ddd, 9.5, 3.0, 3.0)
4 34.6 2.25 (m), 1.63 (m)
5 70.2 3.82 (m)
6 32.5 1.88 (m), 1.55 (m)
7 130.2 5.61 (dd, 15.5, 7.0)
8 133.0 5.49 (dd, 15.5, 8.0)
9 42.1 2.68 (m)
10 28.1 1.70 (m), 1.45 (m)
11 77.1 3.98 (m)
12 34.1 2.05 (m)
13 136.2 5.30 (d, 10.0)
14 29.8 2.35 (m)
15 80.2 5.15 (s)
16 21.2 1.15 (d, 7.0)
17 10.5 0.95 (d, 7.0)
18 17.0 1.02 (d, 7.0)
19 172.1 -
20 52.3 3.70 (s)
21 12.1 1.18 (d, 7.0)

Data sourced from Igarashi et al., 2000. nih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. plasmion.comnih.gov For this compound, high-resolution fast atom bombardment mass spectrometry (HR-FABMS) played a critical role in establishing its molecular formula. nih.gov The analysis provided a precise molecular weight, which, in conjunction with the data from NMR spectroscopy, allowed for the unambiguous determination of the elemental composition as C₂₂H₃₄O₆. nih.gov This information was vital for confirming the proposed structure derived from NMR data. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups present in a molecule. mrclab.comdrawellanalytical.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mrclab.com Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for their identification. libretexts.org The IR spectrum of this compound showed characteristic absorption bands for hydroxyl (-OH), ester (C=O), and carbon-carbon double bond (C=C) functionalities, which was consistent with the proposed structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. msu.edu This technique is particularly useful for identifying conjugated systems. msu.edu The UV spectrum of this compound displayed an absorption maximum that was indicative of the presence of a conjugated diene system within its structure. nih.gov

Table 2: Spectroscopic Data for this compound

Technique Key Observations Inferred Structural Features
UV (in Methanol) λmax 232 nm Conjugated diene
IR (KBr) 3450, 1730, 1670 cm⁻¹ Hydroxyl group, Ester carbonyl, C=C double bond
HR-FABMS m/z 433.2249 [M+Na]⁺ Molecular Formula: C₂₂H₃₄O₆

Data sourced from Igarashi et al., 2000. nih.gov

Mass Spectrometry (MS) in Molecular Formula Confirmation

X-ray Crystallographic Analysis for Absolute Configuration Determinationnih.govresearchgate.net

While spectroscopic methods were crucial for determining the planar structure of this compound, they could not definitively establish its absolute stereochemistry. nih.govresearchgate.net For this, X-ray crystallography was employed. nih.govsciencemuseum.org.uk This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. anton-paar.com The pattern provides precise information about the three-dimensional arrangement of atoms in the crystal lattice, allowing for the unambiguous determination of the absolute configuration of chiral centers. sciencemuseum.org.ukanton-paar.com

A suitable crystal of this compound was prepared and subjected to single-crystal X-ray diffraction analysis. nih.gov The resulting electron density map confirmed the planar structure that had been proposed based on spectroscopic data and, most importantly, established the absolute stereochemistry of all the chiral centers within the molecule. nih.govresearchgate.net This was the final and definitive step in the complete structural elucidation of this compound. nih.gov

Chiroptical Properties and Stereochemical Assignmentsnih.govresearchgate.net

Chiroptical methods are a group of analytical techniques that investigate the interaction of chiral molecules with polarized light. numberanalytics.commdpi.com These methods are essential for studying the stereochemical features of molecules. uou.ac.inwiley.com In the case of this compound, its chiroptical properties, specifically its optical rotation, provided initial evidence of its chirality. nih.gov

The measurement of optical rotation, the ability of a chiral compound to rotate the plane of polarized light, is a fundamental chiroptical property. This compound was found to be optically active, exhibiting a specific rotation value, which confirmed that it was a chiral molecule and not a racemic mixture. nih.govinformahealthcare.com

While optical rotation confirmed the chirality of this compound, the definitive assignment of the absolute configuration of its multiple stereocenters was ultimately achieved through the previously mentioned X-ray crystallographic analysis. nih.govnsf.gov The combination of chiroptical data and X-ray crystallography provided a complete and unambiguous picture of the three-dimensional structure of this complex natural product. nih.govresearchgate.net

Table 3: List of Compound Names

Compound Name
This compound
Tubelactomicin D
Formycin
Salicylic acid
Sparfloxacin
Thalidomide

Comparative Structural Analysis with Related Natural Products

This compound belongs to a broader class of macrolide antibiotics that feature a decalin ring system. The presence of this fused bicyclic structure is a key architectural feature that it shares with several other natural products, though variations in the macrolade ring size, the decalin's substitution pattern, and its stereochemistry lead to a diverse array of compounds.

A comparative analysis highlights both the common structural motifs and the unique features of this compound. For instance, compounds like Chlorotonil A , Hymenosetin , and Apiosporamide also possess a decalin ring fused to a macrocyclic or other cyclic structure. nih.govchemscene.comnpatlas.orgdovepress.comresearchgate.net Chlorotonil A is another macrolide with a large ring system, but it is distinguished by the presence of two chlorine atoms. nih.govebi.ac.uk Hymenosetin and Apiosporamide are not macrolides but feature a tetramic acid and a pyridone moiety, respectively, attached to their decalin units. npatlas.orgdovepress.comresearchgate.net

This structural diversity, centered around a common decalin core, underscores nature's ability to generate a wide range of biologically active molecules through modular assembly and stereochemical variation.

Table 2: Comparison of this compound with Structurally Related Natural Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Core Structural Features
This compound C₂₉H₄₂O₆486.616-membered macrolide, trans-decalin
Chlorotonil A C₂₆H₃₂Cl₂O₄479.4Macrolide, trans-decalin, dichlorinated
Nargenicin A1 C₂₈H₃₇NO₈515.610-membered macrolactone, cis-decalin, pyrrole (B145914) ester
Hymenosetin C₂₃H₃₃NO₄387.5Tetramic acid derivative, trans-decalin
Apiosporamide C₂₄H₃₁NO₆429.54-hydroxy-2-pyridone alkaloid, decalin
Stachyflin C₂₃H₃₁NO₄385.5Meroterpenoid, decalin subunit
Cyclosmenospongine C₂₉H₄₀O₄452.6Meroterpenoid, trans-decalin

Biosynthetic Pathways and Genetic Foundations of Tubelactomicin a

Investigation of the Producing Organism: Nocardia sp. MK703-102F1

The journey into the biosynthesis of Tubelactomicin A begins with its source, an actinomycete strain designated MK703-102F1. nih.gov This microorganism was isolated from a soil sample and identified as a member of the genus Nocardia. nih.gov Further detailed taxonomic studies led to the proposal of a new species, Nocardia vinacea, with MK703-102F1 as the type strain. jst.go.jp

Taxonomic Characterization of Nocardia sp. MK703-102F1

The classification of strain MK703-102F1 into the new species Nocardia vinacea was based on a comprehensive analysis of its chemotaxonomic and phylogenetic characteristics. jst.go.jp This process, known as polyphasic taxonomy, combines various types of data to establish a robust classification.

Key characteristics that defined Nocardia vinacea sp. nov. include:

Cell Wall Composition: The cell wall contains meso-diaminopimelic acid as the diamino acid, and the whole-cell sugars are arabinose and galactose. jst.go.jp The presence of N-glycolated muramic acids is another significant feature of the cell wall. jst.go.jp

Phospholipids and Menaquinones: The phospholipid profile is of type PII, and the predominant menaquinone is MK-8(H4). jst.go.jp

Fatty Acid and Mycolic Acid Profile: The cellular fatty acids are composed of hexadecanoic (16:0), octadecenoic (18:1), 10-methyloctadecanoic (10Me-18:0), and hexadecenoic (16:1) acids. jst.go.jp The mycolic acids present have a carbon range of 48–56. jst.go.jp

Genetic Profile: The DNA G+C content is 65 mol%, and the 16S ribosomal RNA (rRNA) gene sequence provided a distinct phylogenetic placement. jst.go.jp

The name vinacea is derived from the Latin word for wine or grape, referencing the pale reddish-purple diffusible pigment produced by the organism. dsmz.de The type strain is accessible through various culture collections under the designations JCM 10988, IFO 16497, and DSM 44638. jst.go.jpdsmz.de

Table 1: Taxonomic Characteristics of Nocardia vinacea MK703-102F1

CharacteristicDescription
Gram Stain Positive
Morphology Filamentous bacteria
Cell Wall Diamino Acid meso-Diaminopimelic acid jst.go.jp
Whole-Cell Sugars Arabinose and Galactose jst.go.jp
Muramic Acid Type N-glycolated jst.go.jp
Phospholipid Type PII jst.go.jp
Predominant Menaquinone MK-8(H4) jst.go.jp
Major Fatty Acids 16:0, 18:1, 10Me-18:0, 16:1 jst.go.jp
Mycolic Acids 48–56 carbons jst.go.jp
DNA G+C Content 65 mol% jst.go.jp
16S rRNA Gene Accession AB024312 dsmz.de

Culture and Production Conditions for this compound

The production of this compound by Nocardia sp. MK703-102F1 is achieved through submerged fermentation. The organism is cultured in a suitable medium under specific conditions to optimize the yield of the antibiotic. Following fermentation, this compound is isolated from the culture broth through a multi-step purification process. This typically involves absorption chromatography using resins like Diaion HP20, followed by solvent extraction with ethyl acetate (B1210297). nih.gov Further purification is achieved through silica (B1680970) gel and Sephadex LH-20 column chromatographies, and centrifugal liquid-liquid partition chromatography (CPC). nih.gov

Elucidation of the this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of complex natural products like this compound is orchestrated by a set of genes organized into a biosynthetic gene cluster (BGC). jmicrobiol.or.kr Advances in genome mining and bioinformatics have enabled the identification and characterization of the BGC responsible for producing this potent antitubercular agent. researchgate.netnih.gov

Genomic Context and Organization of Biosynthetic Genes

The genes responsible for the synthesis of this compound are co-located on the chromosome of Nocardia vinacea. nih.gov This clustering facilitates the coordinated expression of all the necessary enzymes for the assembly of the molecule. The organization of these genes often reveals the logic of the biosynthetic pathway, with genes for the core scaffold synthesis, tailoring enzymes, and regulation found in close proximity. nih.govacs.org The identification of the this compound BGC was likely achieved through genome sequencing of Nocardia vinacea and subsequent analysis using bioinformatics tools like antiSMASH, which can predict BGCs based on the presence of key enzyme-encoding genes. jmicrobiol.or.kr

Identification of Key Biosynthetic Enzymes and Enzyme Families

The biosynthesis of this compound involves a variety of enzymes, each playing a specific role in the construction and modification of the molecule. These enzymes can be grouped into families based on their function. Key enzyme families involved include polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), and various tailoring enzymes such as oxidoreductases and methyltransferases. nih.govnih.gov

The backbone of this compound is a 16-membered macrolide, a class of compounds synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). nih.govmdpi.com These enzymes function in an assembly-line fashion, iteratively adding and modifying small carboxylic acid-derived units to a growing polyketide chain. mdpi.com

Bacterial PKSs are broadly classified into three types. Type I PKSs are large, modular proteins where each module is responsible for one cycle of chain elongation and associated modifications. mdpi.com Type II PKSs are composed of discrete, monofunctional enzymes that act iteratively to produce, most commonly, aromatic polyketides. mdpi.complos.org

The biosynthesis of the this compound macrolide core is accomplished by a Type I PKS system. frontiersin.org The modular nature of these enzymes allows for a predictable synthesis of the polyketide chain. Each module contains a set of domains that perform specific catalytic functions, including:

Acyltransferase (AT): Selects and loads the appropriate extender unit (typically malonyl-CoA or methylmalonyl-CoA). mdpi.com

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain. mdpi.com

Ketosynthase (KS): Catalyzes the Claisen condensation reaction that extends the polyketide chain. mdpi.com

Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER): Optional domains that modify the β-keto group of the newly added extender unit. mdpi.com

The specific number and arrangement of modules and the types of domains within each module of the this compound PKS dictate the final structure of the polyketide backbone. Following the assembly of the linear polyketide chain, a terminal thioesterase (TE) domain catalyzes the release and cyclization of the molecule to form the characteristic 16-membered macrolactone ring. biorxiv.org

Enzymes Catalyzing Post-Polyketide Modifications

The biosynthesis of this compound involves a series of enzymatic modifications that occur after the initial polyketide chain is assembled by the polyketide synthase (PKS) machinery. These post-PKS modifications are crucial for the final structure and biological activity of the molecule. While the complete enzymatic cascade for this compound is still under investigation, analysis of the biosynthetic gene cluster and comparison with other polyketide pathways provide insights into the types of enzymes involved. These enzymes typically include oxidoreductases (like P450 monooxygenases), dehydrogenases, and enzymes responsible for cyclization events. mdpi.comnih.gov

Enzymes homologous to P450 monooxygenases are frequently responsible for hydroxylations or epoxidations on the macrolactone ring of polyketides. mdpi.com In the context of this compound's complex structure, such enzymes are likely involved in introducing the various hydroxyl groups present on the molecule. Dehydrogenases may also play a role in forming double bonds at specific positions within the polyketide backbone. The most critical post-PKS modification in this compound biosynthesis is the intramolecular Diels-Alder reaction, which is catalyzed by a specific enzyme to form the characteristic bicyclic system. jst.go.jprsc.org

Enzyme Class Putative Function in this compound Biosynthesis
P450 MonooxygenasesCatalyze hydroxylation reactions at specific carbons on the macrolactone ring.
DehydrogenasesIntroduce unsaturation (double bonds) into the polyketide chain.
Diels-AlderaseCatalyzes the key intramolecular [4+2] cycloaddition to form the decalin ring system.
Other modifying enzymesMay include reductases, isomerases, or transferases for final structural tailoring.

Biosynthetic Precursors and Intermediates: Analysis of Tubelactomicin B, D, and E

The naturally occurring analogs of this compound, namely Tubelactomicins B, D, and E, provide valuable clues about the biosynthetic pathway and its intermediates. acs.orgrsc.org These analogs are structurally very similar to this compound, with variations that suggest they are likely shunt products or biosynthetic intermediates that accumulate due to pathway inefficiencies or alternative enzymatic reactions. The total syntheses of Tubelactomicins B, D, and E have been crucial in confirming their structures and stereochemistry. researchgate.netkeio.ac.jp

The structural differences between these analogs and this compound point to specific steps in the post-PKS modification cascade. For instance, the absence or presence of a hydroxyl group or a double bond at a particular position in one of the analogs can indicate the action or inaction of a specific modifying enzyme. By analyzing these structural variations, researchers can infer the sequence of enzymatic reactions and identify the key intermediates in the pathway leading to the mature this compound. rsc.orgresearchgate.net

Tubelactomicin Analog Structural Difference from this compound Implication for Biosynthesis
Tubelactomicin BVaries in the side chain attached to the macrolactone.Suggests flexibility in the starter unit incorporation by the PKS or a later modification.
Tubelactomicin DDiffers in the degree of oxidation or saturation at specific positions.Points to the action of specific dehydrogenases or reductases.
Tubelactomicin EMay lack a specific hydroxyl group compared to this compound.Suggests it could be a precursor that has not undergone a final hydroxylation step.

Mechanistic Enzymology of Biosynthetic Transformations

The formation of this compound's intricate three-dimensional structure is a testament to the power and specificity of enzymatic catalysis. Understanding the mechanisms of the enzymes involved in its biosynthesis is key to harnessing this pathway for various applications. jst.go.jpnih.gov

Enzymatic Catalysis of Intramolecular Diels-Alder Reactions in Tubelactomicin Biosynthesis

A key transformation in the biosynthesis of this compound is an intramolecular Diels-Alder (IMDA) reaction, which forms the characteristic bicyclic [4.4.0] decane (B31447) system. jst.go.jprsc.org This type of reaction is a powerful tool in synthetic organic chemistry for constructing complex cyclic systems with high stereocontrol. rsc.orgic.ac.uk In nature, while some IMDA reactions are proposed to occur spontaneously, there is growing evidence for enzymatic catalysis of such cycloadditions in the biosynthesis of many natural products. rsc.orgic.ac.uk

In the case of this compound, the stereospecificity of the final product strongly suggests that the IMDA reaction is catalyzed by a dedicated "Diels-Alderase" enzyme. jst.go.jpresearchgate.net This enzyme would bind the linear polyketide precursor in a specific conformation that favors the desired [4+2] cycloaddition, leading to the correct stereochemistry of the resulting ring system. The enzyme likely lowers the activation energy of the reaction and controls the facial selectivity of the diene and dienophile components. ic.ac.uk The existence of such an enzyme is a fascinating example of how nature has evolved to perform complex chemical transformations with remarkable precision. jst.go.jpic.ac.uk

Metabolic Engineering and Synthetic Biology Approaches for this compound Production and Diversification

The potent biological activity of this compound makes it an attractive target for biotechnological production and the generation of novel analogs with potentially improved properties. nih.govjst.go.jpmdpi.com Metabolic engineering and synthetic biology offer powerful tools to manipulate the biosynthetic pathway of this compound in its native producer or a heterologous host. mdpi.comresearchgate.netnih.gov

Genetic Manipulation for Enhanced Titer and Yield

Increasing the production of this compound is a primary goal of metabolic engineering efforts. mdpi.com This can be achieved through several strategies aimed at optimizing the expression of the biosynthetic gene cluster and the supply of precursor molecules. researchgate.netnih.gov One approach is to place the entire this compound biosynthetic gene cluster under the control of a strong, inducible promoter in a suitable production host. nih.gov This allows for high-level expression of all the necessary enzymes.

Another key strategy is to increase the intracellular pool of the building blocks for polyketide synthesis, such as propionyl-CoA and methylmalonyl-CoA. This can be done by overexpressing genes involved in the biosynthesis of these precursors or by knocking out competing metabolic pathways. researchgate.net Furthermore, optimizing fermentation conditions, such as media composition and growth parameters, can significantly enhance the final titer and yield of this compound. nih.gov

Genetic Manipulation Strategy Objective Example Approach
Promoter EngineeringIncrease transcription of the biosynthetic gene cluster.Replace the native promoter with a strong, well-characterized promoter.
Precursor Supply EnhancementBoost the availability of malonyl-CoA and methylmalonyl-CoA.Overexpress acetyl-CoA carboxylase and propionyl-CoA carboxylase.
Host Strain OptimizationImprove the overall metabolic fitness of the production organism.Delete genes for competing pathways or introduce beneficial mutations.

Combinatorial Biosynthesis for Analog Generation

Combinatorial biosynthesis is a powerful synthetic biology technique used to create novel "unnatural" natural products by mixing and matching biosynthetic genes from different pathways. researchgate.netnih.gov This approach can be applied to the this compound pathway to generate a library of new analogs with potentially improved or altered biological activities. mdpi.comresearchgate.net

One strategy involves inactivating or modifying the domains within the polyketide synthase modules. researchgate.net For example, inactivating a dehydratase or ketoreductase domain could lead to the formation of a Tubelactomicin analog with a different pattern of hydroxylation or unsaturation. biorxiv.org Another approach is to swap entire modules or domains from other PKS gene clusters into the this compound pathway. caister.comrsc.org This could result in the incorporation of different extender units or alterations in the stereochemistry of the polyketide backbone. Furthermore, the enzymes involved in post-PKS modifications, such as the Diels-Alderase, could be targeted for mutagenesis to alter their substrate specificity or catalytic mechanism, potentially leading to novel cyclic structures. ic.ac.uk

Combinatorial Biosynthesis Approach Target Potential Outcome
Domain Inactivation/DeletionPKS domains (e.g., KR, DH, ER)Generation of analogs with altered oxidation states.
Module SwappingPKS modules from other pathwaysIncorporation of different extender units, leading to novel side chains.
Enzyme MutagenesisPost-PKS modifying enzymes (e.g., Diels-Alderase)Creation of analogs with different cyclization patterns or stereochemistry.
Precursor-Directed BiosynthesisFeeding of unnatural starter or extender unitsIncorporation of novel chemical moieties into the Tubelactomicin scaffold.

Total Synthesis and Chemical Methodology Development for Tubelactomicin a

Overview of Synthetic Strategies and Retrosynthetic Analysis

The total synthesis of Tubelactomicin A has been approached by several research groups, with a common retrosynthetic strategy involving the disconnection of the macrocycle into two main fragments: an upper segment and a lower segment. acs.orgacs.org This convergent approach allows for the independent synthesis of these complex fragments, which are then coupled and cyclized in the final stages of the synthesis.

A prevalent retrosynthetic analysis of (+)-Tubelactomicin A (1) is depicted below:

Disconnection 1 (Macrolactonization): The 16-membered macrolactone is disconnected at the ester linkage between the C1 carboxyl group and the C23 hydroxyl group. This leads to a linear seco-acid precursor.

Disconnection 2 (Stille Coupling): The carbon-carbon bond between C13 and C14 is broken, separating the molecule into an upper-half segment (C14–C24) and a lower-half segment (C1–C13). acs.orgacs.org The upper segment is typically envisioned as a vinylstannane, while the lower segment is a vinyl iodide, setting the stage for a Stille cross-coupling reaction. acs.orgacs.org

Lower-Half Segment Strategy (Intramolecular Diels-Alder Reaction): The complex trans-fused octahydronaphthalene core of the lower segment is a significant synthetic hurdle. acs.orgrsc.org A key strategic element in many syntheses is the use of an intramolecular Diels-Alder (IMDA) reaction to construct this bicyclic system with its six contiguous stereocenters. acs.orgacs.orgrsc.org This reaction involves a carefully designed precursor containing a diene and a dienophile tethered together. acs.orgacs.org

Upper-Half Segment Strategy: The synthesis of the upper-half segment typically involves the construction of the α,β-disubstituted (Z)-acrylic acid moiety and the stereogenic centers at C15, C17, C19, C21, and C23. acs.org

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthetic Strategies for this compound
Disconnection PointKey Bond Formed/BrokenCorresponding Synthetic StrategyKey Intermediates
C1-O-C23 Ester LinkageEster BondMacrolactonization (e.g., Mukaiyama method)Seco-acid
C13-C14 BondCarbon-Carbon BondStille Cross-CouplingUpper-half vinylstannane and lower-half vinyl iodide
Octahydronaphthalene CoreMultiple C-C BondsIntramolecular Diels-Alder (IMDA) ReactionLinear diene-dienophile precursor

Asymmetric Synthesis Approaches

The presence of multiple stereocenters in this compound necessitates the use of asymmetric synthesis strategies to control the absolute and relative stereochemistry.

Chiral Pool Synthesis (e.g., from Methyl (R)-Lactate, Diethyl (R)-Malate, Carbohydrates)

A common and effective strategy for introducing chirality into the target molecule is the use of the chiral pool, which utilizes readily available and enantiomerically pure starting materials from nature.

Carbohydrates: The Tatsuta group reported a total synthesis of (+)-Tubelactomicin A where the stereochemical array of the northern part of the molecule was derived from L-arabinose, a carbohydrate. tandfonline.com This approach highlights the versatility of carbohydrates as chiral building blocks in the synthesis of complex natural products. tandfonline.com

Catalytic Asymmetric Synthesis

While chiral pool synthesis has been prominent, the principles of catalytic asymmetric synthesis are also relevant. nih.govfrontiersin.org This approach involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. frontiersin.orgtcichemicals.com In the context of this compound synthesis, while a dedicated catalytic asymmetric total synthesis has not been the primary focus of reported routes, the individual transformations often rely on well-established catalytic asymmetric methods. For instance, asymmetric reductions or alkylations could be employed to set key stereocenters. The development of new catalytic asymmetric methods is a continuous effort in organic synthesis and could offer more efficient routes to this compound and its analogs in the future. nih.govfrontiersin.org

Key Methodologies and Transformations in Total Synthesis

The successful total syntheses of this compound have relied on a toolbox of powerful and stereoselective chemical reactions.

Intramolecular Diels-Alder (IMDA) Reactions for Complex Core Formation

The construction of the densely functionalized trans-fused octahydronaphthalene core of this compound is a formidable challenge. acs.orgrsc.org The intramolecular Diels-Alder (IMDA) reaction has proven to be a particularly effective strategy for forging this complex bicyclic system in a single, stereocontrolled step. acs.orgjst.go.jpjst.go.jpacs.orgrsc.org This powerful cycloaddition reaction involves the formation of two new carbon-carbon bonds and up to four new stereocenters simultaneously. acs.org

The general approach involves the synthesis of a linear precursor containing a diene and a dienophile, which upon heating or treatment with a Lewis acid, undergoes cyclization to form the desired bicyclic core. rsc.org

Achieving the correct stereochemistry in the IMDA reaction is paramount. The stereochemical outcome is influenced by several factors, including the geometry of the diene and dienophile, the length and nature of the tether connecting them, and the reaction conditions. acs.orgrsc.org

In the synthesis reported by the Tadano group, a trisubstituted methacrolein (B123484) derivative served as the dienophile, tethered to a 10-carbon dienyne unit. acs.orgnih.govfigshare.com The reaction proceeded with high endo- and π-facial selectivity. acs.orgnih.govfigshare.com This high degree of stereocontrol was attributed to the conformational constraints imposed by a benzylidene acetal (B89532) protecting group within the tether. rsc.org This acetal ring guided the diene to approach a specific face of the dienophile, leading to the desired trans-fused decalin system. rsc.org The reaction, conducted at 80 °C, yielded the desired endo-adduct with a diastereomeric ratio of 8:1. rsc.org

Table 2: Key Transformations in the Total Synthesis of this compound
TransformationReagents/ConditionsPurposeReference
Intramolecular Diels-Alder (IMDA) ReactionHeat (e.g., 80 °C) or Lewis AcidConstruction of the trans-fused octahydronaphthalene core acs.orgrsc.org
Stille Cross-CouplingPd catalyst (e.g., Pd(PPh3)4)Coupling of the upper and lower segments acs.orgresearchgate.net
Mukaiyama Macrolactonization2-chloro-1-methylpyridinium (B1202621) iodide, Et3NFormation of the 16-membered macrolactone ring acs.orgresearchgate.net
Horner-Wadsworth-Emmons OlefinationRoush-Masamune conditionsFormation of the (E)-α,β-unsaturated ester in the upper segment acs.org
Formation of the Decalin Moiety

The construction of the sterically congested trans-fused decalin core, which constitutes the "lower-half" or "southern domain" of this compound, is a pivotal challenge in its total synthesis. nih.govscispace.comresearchgate.net The most frequently employed and successful strategy to forge this bicyclo[4.4.0]decane system is the intramolecular Diels-Alder (IMDA) reaction. rsc.orgnih.gov This powerful transformation allows for the simultaneous and stereocontrolled formation of multiple carbon-carbon bonds and up to four new stereocenters in a single step. nih.govtandfonline.com

In one of the first total syntheses, the Tadano group initiated the synthesis of the lower-half segment from diethyl (R)-malate. nih.govacs.org Their key IMDA precursor was a trisubstituted methacrolein derivative that featured a 10-carbon dienyne tether. nih.gov The thermal IMDA reaction of this substrate proceeded with high endo- and π-facial selectivity to afford the desired trans-fused cycloadduct, demonstrating the effectiveness of substrate control in dictating the stereochemical outcome. nih.govacs.org

Another approach, reported by Tatsuta and coworkers, commenced from citronellol. nih.gov This starting material was converted into a triene precursor, which upon heating in xylene, underwent a stereoselective IMDA reaction to furnish the decalin adduct as a single product. nih.govtandfonline.com The stereoselectivity in these IMDA reactions is often governed by the conformational preferences of the transition state, where bulky substituents adopt pseudo-equatorial positions to minimize steric strain, thereby guiding the facial selectivity of the cycloaddition. nih.gov

The reaction conditions for the key IMDA step have been subject to investigation to optimize yield and selectivity. While thermal conditions in solvents like toluene (B28343) or xylene are effective, Lewis acids have also been employed to catalyze the reaction. nih.govnih.govtandfonline.comacs.org

Starting MaterialKey IMDA Precursor TypeReaction ConditionsSelectivity (endo:exo)Reference
Diethyl (R)-malateTrisubstituted methacrolein with dienyne tetherToluene, 80 °C, 24 h8:1 nih.gov, acs.org
CitronellolTriene derived from citronellolXylene, heatSingle product tandfonline.com, nih.gov
(+)-CitronellalTetraene with chiral methyl substituentBF₃·Et₂O, -78 °C>10:1 dr nih.gov

Macrolactonization Strategies (e.g., Mukaiyama Macrolactonization, Shiina Method)

The Mukaiyama macrolactonization was employed in the first total synthesis by Tadano and coworkers. nih.govresearchgate.netfigshare.comacs.org This method involves the activation of the terminal carboxylic acid of the seco-acid precursor with a phosphonium (B103445) or pyridinium (B92312) salt, typically 2-chloro-1-methylpyridinium iodide (the Mukaiyama reagent). acs.orgresearchgate.net The resulting activated acylpyridinium species undergoes intramolecular attack by the terminal hydroxyl group to yield the macrolactone. acs.orgacs.org This reaction was used to cyclize the seco-acid precursor after the upper and lower halves were successfully coupled. nih.govacs.org

The Shiina macrolactonization is another powerful technique that was utilized in the synthesis reported by Tatsuta's group. nih.govtandfonline.com This method often employs an aromatic carboxylic anhydride (B1165640), such as 2-methyl-6-nitrobenzoic anhydride (MNBA), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The seco-acid is converted to a highly reactive mixed anhydride, which then readily undergoes intramolecular cyclization. nih.govscispace.com

Macrolactonization MethodKey ReagentsMechanism HighlightApplication in this compound SynthesisReference
Mukaiyama Macrolactonization 2-chloro-1-methylpyridinium iodide, TriethylamineFormation of an activated acylpyridinium intermediate.Used in the final cyclization step of the first total synthesis. nih.gov, researchgate.net, acs.org
Shiina Method 2-methyl-6-nitrobenzoic anhydride (MNBA), DMAPFormation of a highly reactive mixed anhydride.Successfully applied to construct the 16-membered lactone. tandfonline.com, nih.gov
Yamaguchi Macrolactonization 2,4,6-Trichlorobenzoyl chloride, DMAPFormation of a mixed anhydride with 2,4,6-trichlorobenzoic acid.A widely used method for macrolide synthesis, though sometimes requires forcing conditions for strained systems. acs.org, nih.gov acs.org, dntb.gov.ua

Cross-Coupling Reactions (e.g., Stille Coupling, Suzuki Coupling context)

Convergent syntheses of this compound depend on the efficient and high-yielding connection of the two major fragments. Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, have proven indispensable for this purpose. nih.govfigshare.comdntb.gov.ua

In the total synthesis by the Tadano group, a Stille coupling was the reaction of choice to unite the upper and lower halves. nih.govresearchgate.netfigshare.com This coupling involved the reaction between a vinyl iodide, which was part of the upper-half segment, and a vinylstannane derivative of the lower-half decalin moiety. acs.org The reaction proceeded in high yield (74%), demonstrating its reliability for forging the C13-C14 carbon-carbon bond in a complex substrate. acs.org

The Suzuki coupling has also been a key strategic element in synthetic approaches to this compound. nih.govtandfonline.com For instance, Tatsuta's synthesis coupled the northern part (an organoborane derivative) with the southern decalin part (a vinyl halide or triflate). nih.govtandfonline.com This strategy highlights the versatility of Suzuki coupling in creating sp²-sp² bonds late in the synthetic sequence. grantome.com

Coupling ReactionUpper-Half FragmentLower-Half FragmentCatalyst System (Typical)Reference
Stille Coupling Vinyl iodideVinylstannanePd(PPh₃)₄ nih.gov, figshare.com, acs.org
Suzuki Coupling Organoborane (e.g., boronic acid)Vinyl halide or triflatePd(dppf)Cl₂, Base (e.g., Cs₂CO₃) tandfonline.com, nih.gov

Morita-Baylis-Hillman (MBH) Reactions in Fragment Synthesis

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that creates a dense and versatile functional group array, including a new stereocenter and a hydroxyl group, from an aldehyde and an activated alkene. researchgate.net This reaction has been strategically employed in the synthesis of fragments for this compound.

In their total synthesis, the Tadano group utilized the MBH reaction as a key step to construct a precursor for the upper-half of the molecule. researchgate.net Specifically, the reaction was carried out between methyl acrylate (B77674) and an appropriate aldehyde, catalyzed by a nucleophilic amine like DABCO. The resulting MBH adduct, containing a chiral alcohol adjacent to a double bond, serves as a versatile intermediate that can be further elaborated to introduce the necessary functionality and stereochemistry required for the C14-C24 segment. researchgate.netrsc.org The application of the MBH reaction showcases its utility in rapidly building the molecular complexity needed for the synthesis of natural product fragments. researchgate.net

Fragment Coupling Approaches (e.g., Upper-Half and Lower-Half Segments)

The dominant strategy for the total synthesis of this compound is a convergent approach, which involves the independent preparation of two complex fragments of comparable size, followed by their subsequent coupling. jst.go.jpjst.go.jp This strategy divides the molecule into an "upper-half" segment (containing the C14–C24 portion) and a "lower-half" segment (the C1–C13 decalin moiety). acs.orgnih.gov

Lower-Half Synthesis: As detailed previously, this segment is the trans-fused decalin carboxylic acid. Its synthesis is centered around a key intramolecular Diels-Alder reaction, starting from chiral pool materials like diethyl (R)-malate or citronellol. nih.govacs.orgkeio.ac.jp

Upper-Half Synthesis: The synthesis of the C14-C24 fragment also begins from the chiral pool. Starting materials such as methyl (R)-lactate or L-arabinose have been used. nih.govacs.orgresearchgate.net The synthesis involves a sequence of stereocontrolled reactions to install the multiple stereocenters and the terminal vinyl iodide required for the subsequent cross-coupling. acs.org

Formal Synthesis Approaches and Methodological Refinements

Beyond the initial total syntheses, several formal syntheses of this compound have been reported. These routes aim to construct a known intermediate from a previously completed total synthesis, often serving as a platform to develop and showcase new synthetic methodologies. tandfonline.comacs.org

A notable formal synthesis by Fürstner and Sommer introduced a novel hydroxyl-assisted carbonylation of an alkenyltin derivative. mpg.denih.gov This method provided a direct route to an ester-containing fragment, streamlining the synthesis of a key intermediate. The reaction utilized a palladium catalyst with triphenylarsine (B46628) as a ligand and 1,4-benzoquinone (B44022) as a stoichiometric oxidant, with trifluoroacetic acid acting as a crucial cocatalyst to enable the transformation. acs.orgnih.gov

Another refined approach from the Tadano group explored a transannular Diels-Alder (TADA) reaction. researchgate.netjst.go.jp This strategy involves the initial formation of a large 24-membered macrolactone precursor containing the diene and dienophile. The subsequent TADA reaction then forms the decalin ring system within the pre-formed macrocycle. This approach represents a significant strategic departure from the more conventional intramolecular Diels-Alder reaction pathway. researchgate.netjst.go.jp

Development of Novel Synthetic Reagents and Reaction Conditions

The aforementioned hydroxyl-assisted carbonylation is a prime example of a newly developed reaction condition tailored for a specific transformation within the synthesis. nih.gov This method overcame the challenge of competing protodestannylation, which is often a problematic side reaction in Stille-type carbonylations. nih.gov

The application of an alkyne zipper reaction in one of the formal syntheses represents another methodological advancement. mdpi.com This isomerization reaction, which repositions a triple bond from an internal position to a terminal one, was used to construct a required precursor for the macrocycle, demonstrating the utility of less common reactions in the context of complex natural product synthesis. mdpi.com

Biological Activities and Mechanistic Research of Tubelactomicin a

Anti-Mycobacterial Activity

Tubelactomicin A has demonstrated significant potential as an anti-mycobacterial agent, exhibiting a noteworthy spectrum of activity and efficacy against challenging, drug-resistant strains.

Activity Spectrum Against Rapid-Growing Mycobacteria

Research has shown that this compound is effective against a range of mycobacteria. researchgate.net Its activity spectrum includes various rapid-growing non-tuberculous mycobacteria (NTM), which are increasingly recognized as opportunistic pathogens in humans. The ability of new compounds to target these NTMs is a crucial area of antibiotic research. nih.govnih.govmdpi.com

Efficacy Against Drug-Resistant Mycobacterium Strains

A key attribute of this compound is its potent activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. researchgate.netmdpi.comrutgers.edu The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains poses a significant global health threat, rendering many existing first- and second-line drugs ineffective. nih.govfortunejournals.commdpi.com Compounds that can overcome these resistance mechanisms are of high value. mdpi.comfrontiersin.org The effectiveness of this compound in this context highlights its potential to address a critical unmet medical need. rutgers.edu

Potential as an Antitubercular Lead Compound

The biological activity profile of this compound strongly suggests its potential as a lead compound for the development of new antitubercular drugs. grantome.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better-targeted activity and reduced potential for side-effects. The unique structure and efficacy of this compound make it an attractive scaffold for medicinal chemistry efforts aimed at optimizing its antitubercular properties. rsc.orgencyclopedia.pub The development of new lead compounds is a critical first step in the lengthy and complex process of drug discovery and development. nih.gov

Investigation of Molecular and Cellular Mechanisms of Action

Understanding how a compound exerts its biological effects at the molecular and cellular level is fundamental to its development as a therapeutic agent. ibecbarcelona.eumdpi.com Research into the mechanism of action of this compound is ongoing, with a focus on identifying its specific cellular targets and the pathways it perturbs.

Probing Cellular Targets and Pathways

Identifying the specific cellular machinery that this compound interacts with is a primary goal of current research. naturalproducts.net This involves a variety of experimental approaches to pinpoint the molecular targets within the mycobacterial cell. nih.gov Understanding these targets and the downstream effects on cellular pathways is crucial for elucidating the compound's mode of action and for predicting potential resistance mechanisms. google.com

Studies on Antibiotic Action at the Ribosomal Level (General Macrolide Context)

While specific studies on this compound's interaction with the ribosome are emerging, the broader context of macrolide antibiotics provides valuable insights. Macrolides are a class of antibiotics that typically function by binding to the large ribosomal subunit, obstructing the nascent peptide exit tunnel (NPET). nih.govoup.comresearchgate.net This binding can interfere with the progression of the newly synthesized polypeptide chain and, in a context-specific manner, inhibit the formation of peptide bonds between specific amino acids. pnas.org This action ultimately halts protein synthesis, leading to bacterial growth inhibition. researchgate.net Given that this compound is a 16-membered macrolide, it is hypothesized that its mechanism may involve a similar interaction with the mycobacterial ribosome, a key target for many antibiotics. oup.comnih.gov

Exploration of Membrane Interaction Mechanisms

The specific mechanisms by which this compound interacts with and potentially disrupts microbial cell membranes have not been extensively detailed in publicly available research. While the interaction with and permeation of the cell membrane is a critical step for many antibiotics, dedicated studies elucidating this process for this compound are not prominently documented. General research into drug-membrane interactions highlights that such processes are fundamental to a compound's biological activity and can involve complex dynamics between the molecule and the lipid bilayer. nih.gov However, specific biophysical studies detailing whether this compound forms pores, alters membrane fluidity, or interacts with specific membrane components are an area requiring further investigation.

Broader Antimicrobial Spectrum (Research Aspects, if applicable)

This compound was originally isolated from the culture broth of Nocardia sp. MK703-102F1 and was identified as a novel 16-membered lactone antibiotic. researchgate.netebin.pub Research into its biological activity has demonstrated that it possesses strong and specific antimicrobial activity against various species of Mycobacterium. researchgate.net Its efficacy is notable, with Minimum Inhibitory Concentration (MIC) values reported to be in the range of 0.78 to 1.56 µg/mL against susceptible mycobacterial strains. ebin.pub While its primary characterization highlights potent anti-tubercular properties, its activity against a broader spectrum of bacteria or other microorganisms is not as thoroughly documented in the available literature. tandfonline.comcbcs.se

Organism ClassReported ActivityMIC Range (µg/mL)Citation
Mycobacterium spp.Strong and specific0.78 - 1.56 researchgate.netebin.pub

Exploration of Potential Anti-Cancer Activity and Mechanisms (General Research Area)

While many natural products, including various macrolides, are investigated for their anti-cancer properties, there is a notable lack of published research specifically exploring the potential anti-cancer activity of this compound. The existing scientific literature primarily focuses on its anti-mycobacterial effects. researchgate.nettandfonline.com Therefore, the investigation of its cytotoxic effects against cancer cells represents an unexplored but potential area for future research.

Consistent with the general lack of research into its anti-cancer potential, there are no available studies detailing the in vitro response of human cancer cell lines to this compound. Investigations that would determine key parameters, such as the half-maximal inhibitory concentration (IC50) against various cancer cell lines (e.g., breast, lung, colon), have not been reported in the reviewed literature.

As no direct cytotoxic effects on cancer cells have been documented for this compound, the molecular pathways that might be involved remain entirely hypothetical. Research into other compounds shows that cytotoxic effects are often mediated through the induction of programmed cell death (apoptosis) or the arrest of the cell division cycle at specific checkpoints. researchgate.netmdpi.comvdoc.pub However, whether this compound could induce such effects, for instance, by activating caspases, altering the expression of apoptosis-related proteins, or interfering with cell cycle regulators, has not been studied.

A crucial aspect of cancer chemotherapy research is the selective toxicity of a compound, wherein it is more harmful to malignant cells than to healthy, non-cancerous cells. gardp.orgwikipedia.org This differential selectivity is a key research hypothesis for any potential anti-cancer agent. Given the absence of foundational cytotoxicity data for this compound against cancer cells, no research into its selectivity profile has been performed.

Proposed Molecular Pathways for Cytotoxic Effects (General, e.g., Apoptosis Induction, Cell Cycle Arrest)

Chemical Biology Investigations of this compound and Its Analogs

Significant progress has been made in the chemical biology of this compound, primarily through its successful total synthesis. This complex undertaking has been independently accomplished by multiple research groups, representing a notable achievement in synthetic organic chemistry. ebin.pubcbcs.se The development of a robust total synthesis pathway is a critical prerequisite for deeper chemical biology investigations. researchgate.netmdpi.com

The ability to synthesize this compound and its core structural components, such as the trans-decalin skeleton, opens the door to the creation of structural analogs. researchgate.netebin.pub By systematically modifying the chemical structure of the parent molecule, medicinal chemists can conduct structure-activity relationship (SAR) studies. SAR studies are essential for identifying the specific parts of the molecule (pharmacophores) responsible for its biological activity and for optimizing properties like potency and selectivity. researchgate.net Although the synthesis of this compound has been achieved, detailed reports on the biological evaluation of a wide range of its synthetic analogs are not yet prominent in the literature. researchgate.netebin.pub

Future Directions and Research Perspectives

Unraveling Undiscovered Biosynthetic Pathways and Enzymes

The complete biosynthetic pathway of Tubelactomicin A remains an area ripe for exploration. While it is known to be a product of Nocardia sp., the specific enzymes and genetic clusters responsible for its intricate assembly are not fully elucidated. nih.govbikaken.or.jpbikaken.or.jp Future research should focus on genome mining of the producing organism to identify the polyketide synthase (PKS) and other tailoring enzymes involved in its biosynthesis. researchgate.netacs.org Techniques such as heterologous expression of candidate gene clusters and in vitro enzymatic assays could definitively characterize the function of each biosynthetic enzyme. beilstein-journals.org Understanding the enzymatic machinery, including any potential Diels-Alderase activity involved in forming the decalin core, could enable the bioengineering of novel analogs. jst.go.jp The integration of metabolomics with bioinformatics can be a powerful tool to connect the genetic blueprint to the final chemical structure, offering a systematic approach to pathway discovery. acs.orgrsc.org

Synthetic Diversification and Lead Optimization through Chemical Synthesis

The total synthesis of this compound has been achieved, providing a foundation for creating structural analogs with improved properties. researchgate.netnih.govnih.gov Future synthetic efforts should focus on creating a diverse library of this compound derivatives. This can be achieved through modifications at various positions of the macrolide ring and the decalin core. rsc.org Strategies such as precursor-directed biosynthesis and semi-synthesis, where advanced synthetic intermediates are fed to the producing organism or modified chemically, could also be employed.

The primary goal of this synthetic diversification is lead optimization. wikipedia.orgbiosolveit.de By systematically altering the structure, researchers can explore the structure-activity relationships (SAR) to identify key pharmacophoric features. nih.govsk.ru This process aims to enhance potency, improve pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and reduce potential toxicity. nih.govgd3services.com For instance, creating analogs with increased solubility or metabolic stability could translate to better in vivo efficacy. sk.ru The development of more efficient and scalable synthetic routes will be crucial to support these extensive medicinal chemistry campaigns. rsc.orgresearchgate.netacs.org

Deeper Mechanistic Elucidation of Biological Activities

While this compound is known to inhibit the growth of Mycobacterium species, its precise molecular target and mechanism of action require further investigation. rsc.orgnih.gov Initial studies suggest a novel mechanism, as there is no cross-resistance with existing anti-tuberculosis drugs. rsc.org Future research should aim to identify the specific cellular target(s) of this compound. Techniques such as affinity chromatography with a biotinylated this compound probe, or genetic screens for resistant mutants, could pinpoint the target protein(s).

A deeper understanding of its mechanism could reveal new vulnerabilities in Mycobacterium tuberculosis. nih.govlshtm.ac.uk For example, it is important to determine if it inhibits a known pathway, such as cell wall synthesis or protein synthesis, through a novel interaction, or if it acts on an entirely new cellular process. nih.gov Elucidating the mechanism of action is critical for predicting potential resistance mechanisms and for the rational design of second-generation analogs that can overcome them. nih.govsemanticscholar.org

Integration of Computational Approaches in Drug Discovery and Design

Computational tools can significantly accelerate the discovery and optimization of this compound-based drugs. frontiersin.orgresearchgate.netnih.gov Molecular modeling and docking studies can be used to predict the binding of this compound and its analogs to potential target proteins. nih.govnih.govajol.info Once a target is validated, structure-based drug design (SBDD) can guide the synthesis of new derivatives with improved binding affinity and selectivity. frontiersin.org

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of analogs with their biological activity, helping to predict the potency of new designs before they are synthesized. researchgate.net Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can help to prioritize compounds with favorable drug-like properties for further development, saving time and resources. frontiersin.orgnih.gov These computational approaches, when integrated with experimental work, create a powerful and efficient drug discovery pipeline. naturalproducts.netmdpi.com

Exploration of Novel Biological Applications Beyond Current Scope

The potent anti-mycobacterial activity of this compound is well-established. nih.govbikaken.or.jpbikaken.or.jp However, its biological activities may extend beyond this initial finding. Screening this compound and its analogs against a broader range of biological targets could uncover new therapeutic applications. For instance, many natural products exhibit multiple biological activities. researchgate.net Therefore, it would be valuable to test this compound for antifungal, antiviral, or anticancer properties.

The unique chemical scaffold of this compound could serve as a starting point for the development of probes to study fundamental biological processes. The exploration of its activity against other pathogenic bacteria or in different disease models could open up entirely new avenues for research and therapeutic development, expanding the potential impact of this fascinating natural product. stoptb.org

Q & A

Q. What are the key structural features of Tubelactomicin A, and how were they elucidated?

this compound is a 16-membered macrolide with nine stereocenters, a cis-diene integrated into the lactone ring, and a (hydroxymethyl)acrylate moiety . Its absolute stereochemistry was confirmed via NMR, HRMS, IR, UV analysis, and X-ray crystallography of carbamate derivatives. Researchers should prioritize multi-spectral validation and crystallographic data to resolve complex stereochemical configurations in macrolides .

Q. What synthetic methodologies are commonly employed for this compound?

Key strategies include Pd-catalyzed oxidative methoxycarbonylation of alkenylstannanes for α,β-unsaturated ester formation and Stille cross-coupling for constructing the macrolide backbone . Hodgson olefination is critical for generating specific alkene motifs. Methodologically, researchers must optimize reaction conditions (e.g., temperature, catalyst loading) to avoid side reactions in stereodense environments .

Q. How is the antibacterial activity of this compound assessed experimentally?

Activity against Mycobacterium strains (e.g., ATCC607) is evaluated via minimum inhibitory concentration (MIC) assays, with reported MIC values of 0.1 μg/mL . Researchers should standardize protocols using CLSI guidelines, control for antibiotic-resistant phenotypes, and validate results with cytotoxicity assays (e.g., murine models at 100 mg/kg doses) .

Advanced Research Questions

Q. What are the challenges in resolving stereochemical ambiguities during this compound synthesis?

The six contiguous stereocenters in the southern domain require enantioselective methods such as Carreira’s asymmetric alkyne addition and Morken’s hydroalkoxylation . Advanced techniques like chiral HPLC, NOESY NMR, and computational modeling (DFT) are essential for distinguishing diastereomers. Contradictions in stereochemical assignments often arise from overlapping NMR signals, necessitating crystallographic validation .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

SAR studies focus on modifying the (hydroxymethyl)acrylate group and cis-diene region . Researchers should employ modular synthesis to generate analogs, followed by in vitro bioactivity screening and molecular docking to identify key interactions with bacterial targets (e.g., cell wall synthesis enzymes). Discrepancies in bioactivity data may stem from variations in bacterial membrane permeability .

Q. What experimental models are suitable for evaluating this compound’s in vivo toxicity and efficacy?

Murine models at 100 mg/kg doses are standard for toxicity profiling . For efficacy, chronic infection models with drug-resistant Mycobacterium strains are recommended. Researchers must control for pharmacokinetic variables (e.g., plasma half-life, tissue distribution) and compare results with existing macrolides (e.g., Cryptophycin-1) to contextualize potency .

Q. How do contradictions in synthetic yield data arise across this compound studies?

Disparities in yields (e.g., Stille coupling vs. oxidative methoxycarbonylation) often result from catalyst decomposition or steric hindrance in stereodense intermediates . Researchers should perform kinetic studies and in situ IR monitoring to identify bottlenecks. Reproducibility requires detailed reporting of reaction scales, purification methods, and spectroscopic benchmarks .

Q. What analytical techniques are critical for assessing this compound’s purity and stability?

High-resolution LC-MS and qNMR are mandatory for purity validation (>95%) . Stability under physiological conditions is assessed via pH-dependent degradation studies (e.g., simulated gastric fluid). Researchers should archive raw chromatographic data and adhere to ICH guidelines for method validation .

Methodological Guidance for Addressing Data Contradictions

Q. How should researchers reconcile discrepancies in reported MIC values for this compound?

Variations may arise from differences in bacterial strain virulence, culture media, or endpoint determination methods. A standardized approach includes using reference strains (e.g., ATCC607), broth microdilution assays, and third-party replication. Meta-analyses of published MIC data can identify outlier studies .

Q. What frameworks guide the design of mechanistic studies for this compound?

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) ensures rigor in experimental design. For example:

  • Population : Drug-resistant Mycobacterium strains.
  • Intervention : this compound exposure at 0.1–10 μg/mL.
  • Comparison : Linezolid or Cryptophycin-1.
  • Outcome : Bacterial viability reduction ≥90%.
  • Time : 72-hour incubation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.